2-Amino-N-(3-acetamidophenyl)acetamide

Description

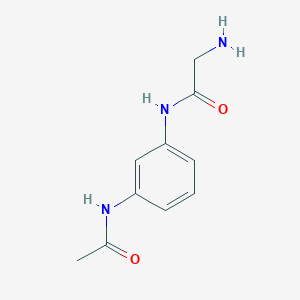

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-aminoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDNDNNDYMMPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Routes for 2 Amino N 3 Acetamidophenyl Acetamide

Established Strategies for Amide Bond Formation Involving Substituted Anilines and Amino Acids

The synthesis of 2-Amino-N-(3-acetamidophenyl)acetamide fundamentally involves the creation of an amide bond between a glycine (B1666218) moiety and the aromatic amine, 3'-Aminoacetanilide . Two principal strategies are well-established for this type of transformation.

The first route is a two-step process beginning with the chloroacetylation of 3'-Aminoacetanilide . This is typically achieved by reacting the aniline (B41778) with chloroacetyl chloride in a suitable solvent, often at low temperatures to ensure selective N-acylation over potential side reactions. The resulting intermediate, 2-Chloro-N-(3-acetamidophenyl)acetamide , is then subjected to a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group, typically by using ammonia (B1221849) or a protected amine equivalent, to yield the final product.

The second, more direct, strategy involves the coupling of 3'-Aminoacetanilide with a glycine molecule where the amino group is temporarily blocked by a protecting group. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z). The coupling reaction requires an activating agent, known as a coupling reagent, to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the attack by the amine. luxembourg-bio.comiris-biotech.debachem.com A vast number of such reagents exist, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being among the most common. luxembourg-bio.comiris-biotech.de The reaction between the N-protected glycine and the aniline forms a protected intermediate, which upon a final deprotection step, yields the target compound.

Novel Approaches and Catalytic Systems for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has driven the development of novel catalytic systems to improve the efficiency, selectivity, and sustainability of amide bond formation. For N-aryl amides like This compound , these advances are particularly relevant.

Copper-catalyzed Ullmann-type coupling reactions have emerged as a powerful tool for forming C-N bonds. nih.gov These methods can facilitate the coupling of aryl halides with amines under milder conditions than traditional methods. acs.org In a relevant approach, a one-pot chemo- and biocatalytic system combines a copper catalyst with a nitrile hydratase enzyme. nih.gov This system can convert a nitrile to a primary amide, which is then coupled with an aryl halide in the same vessel, offering a unique and efficient route to N-aryl amides. nih.gov

Other metal-based catalytic systems have also been explored. For instance, a novel system using 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst with zinc acetate (B1210297) as an additive has been developed for the synthesis of N-aryl glycine ester derivatives. rsc.orgbohrium.comscilit.comresearchgate.net

Chemo-enzymatic methods represent a significant advance, leveraging the high selectivity of enzymes. rsc.orgrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for direct amidation between carboxylic acids and amines, often functioning in non-conventional, greener solvents. nih.gov These enzymatic methods can proceed under mild conditions and often circumvent the need for protecting groups, reducing the number of synthetic steps and minimizing waste. rsc.org

Optimization of Reaction Conditions: Temperature, Solvent, and Reagent Stoichiometry

The efficiency and yield of the synthesis of This compound are highly dependent on the careful optimization of reaction conditions. numberanalytics.com Key parameters include the choice of solvent, reaction temperature, and the molar ratio of the reactants and reagents. numberanalytics.comrsc.org

Solvent Selection: The choice of solvent can dramatically influence reaction outcomes by affecting reactant solubility and stabilizing transition states. numberanalytics.com For traditional amide coupling, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are frequently used. researchgate.net However, due to environmental and safety concerns, a shift towards greener solvents is preferred. ucl.ac.uk In chloroacetylation reactions, solvents like THF have been used to ensure selective N-acylation. researchgate.net

Temperature Control: Temperature is a critical factor influencing the reaction rate. numberanalytics.com While higher temperatures can accelerate the reaction, they may also promote side reactions or the decomposition of sensitive products. numberanalytics.com Chloroacetylation is often conducted at low temperatures to maintain selectivity. researchgate.net In contrast, some modern catalytic reactions may be performed at elevated temperatures, with optimizations showing quantitative yields at temperatures around 130°C in specific solvent-free systems. researchgate.net

Reagent Stoichiometry: The ratio of the coupling partners, activating agents, and any base additives must be carefully controlled. For large-scale synthesis, reagents that produce minimal waste and are cost-effective, such as T3P (Propylphosphonic anhydride) or CDI (Carbonyldiimidazole), are often favored over more complex reagents like HATU. ucl.ac.uk The use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), can be crucial for neutralizing acid byproducts and driving the reaction to completion, with the choice of base significantly impacting the final yield. researchgate.net

Below is a table summarizing the effects of various conditions on generalized N-aryl amide synthesis.

| Parameter | Condition | Observation/Effect on Yield | Reference |

|---|---|---|---|

| Solvent | DCM, DMF, THF | Commonly used polar aprotic solvents, effective but with environmental/safety concerns. | researchgate.net |

| Acetonitrile (CH₃CN) | Used for reactions involving bromoacetamide or CuCl₂ catalysis, often under reflux. | nih.govresearchgate.net | |

| Solvent-free (Neat) | A green approach that can lead to high yields, particularly with specific catalysts or high temperatures. | researchgate.netnih.gov | |

| Temperature | Low Temperature (e.g., 0°C) | Often required for selective reactions like chloroacetylation to prevent side-product formation. | researchgate.net |

| Room Temperature | Desirable for green chemistry; achievable with highly active catalytic systems. | nih.gov | |

| Elevated Temperature (e.g., 60-150°C) | Increases reaction rate but requires careful optimization to avoid decomposition. Yields can increase from ~30% to >95% with optimal temperature. | rsc.orgresearchgate.net | |

| Base/Additive | None | Some reactions can proceed without a base, but yields may be very low (e.g., 3%). | researchgate.net |

| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Commonly used to neutralize acids. Can significantly improve yields compared to base-free conditions. | researchgate.netnih.gov | |

| Strong Base (e.g., NaH) | Can lead to quantitative yields in certain optimized, solvent-free systems. | researchgate.net |

Stereochemical Control and Diastereoselective Synthesis (if applicable)

The topic of stereochemical control is of paramount importance in synthetic and medicinal chemistry. However, for the specific molecule This compound , it is not applicable. The molecule is synthesized from glycine, which is the only proteinogenic amino acid that is achiral because its α-carbon is bonded to two hydrogen atoms. Consequently, the final product does not have a stereocenter and cannot exist as enantiomers or diastereomers.

While not relevant for the target molecule itself, it is crucial to consider stereochemical control when synthesizing analogs that use a chiral amino acid (e.g., Alanine, Phenylalanine) instead of glycine. In such cases, the α-carbon of the amino acid is a chiral center. During the coupling reaction, there is a risk of racemization—the loss of stereochemical integrity at this center. luxembourg-bio.com The choice of coupling reagent, solvent, and temperature can significantly influence the degree of racemization. luxembourg-bio.comnih.gov Reagents based on HOAt (1-Hydroxy-7-azabenzotriazole), such as HATU, are known to be superior to HOBt-based reagents in suppressing epimerization. luxembourg-bio.com Furthermore, biocatalytic methods using stereoselective enzymes are an excellent strategy for producing enantiomerically pure N-aryl amino acids, as the enzyme's active site can precisely control the stereochemical outcome of the reaction. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of amides, a cornerstone reaction in the pharmaceutical industry, is under increasing scrutiny for its environmental impact. rsc.orgucl.ac.uk The development of green and sustainable protocols for producing This compound aligns with the core principles of green chemistry.

Key strategies include:

Catalytic Methods : Shifting from stoichiometric coupling reagents, which generate significant waste, to catalytic approaches is a primary goal. ucl.ac.uk Biocatalysis, using enzymes like lipases, and chemocatalysis with metals like copper offer highly efficient transformations under mild, aqueous conditions, drastically reducing waste. rsc.orgnih.gov

Atom Economy : One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, improve atom economy and reduce solvent usage and waste generation. nih.govnih.gov

Use of Safer Solvents : Conventional solvents like DMF and DCM are being replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or even water. nih.govucl.ac.uk In some cases, reactions can be run under solvent-free (neat) conditions, which is an ideal scenario from a green chemistry perspective. nih.govnih.gov

Energy Efficiency : The use of microwave irradiation or visible-light photoredox catalysis can accelerate reactions, often at lower temperatures and with higher efficiency than conventional heating, thereby reducing energy consumption. researchgate.net

Derivatization Strategies for Structural Modifications and Analog Generation

Structural modifications of This compound are explored to generate analogs, often for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be achieved at several positions on the molecule.

N-Terminal Primary Amine : The free "2-amino" group is a prime site for modification. It can be acylated, alkylated, or sulfonylated to introduce a wide variety of functional groups. Derivatization reagents that specifically target primary amines, such as those that form TBDMS (tert-butyldimethylsilyl) derivatives or react via an activated ester (e.g., N-hydroxysuccinimide esters), can be used to attach different moieties. nih.govsigmaaldrich.com For example, reacting the amine with various acyl chlorides or sulfonyl chlorides would yield a library of N-substituted analogs.

Modification of the Glycine Backbone : The core structure can be altered by starting with different amino acids. As discussed in section 2.4, using chiral amino acids would introduce stereocenters. Alternatively, using β-amino acids or other non-canonical amino acids would change the spacing and conformation of the molecule.

Modification of the Phenyl Ring and Acetamido Group : The 3'-Aminoacetanilide portion of the molecule also offers opportunities for derivatization. Analogs can be synthesized by starting with different substituted anilines. For instance, a library of related phenylglycinamide derivatives was created by coupling Boc-phenylglycine with a range of substituted piperazine (B1678402) derivatives, followed by deprotection. nih.gov This strategy allows for systematic exploration of the chemical space around the core scaffold. Furthermore, the acetyl group of the acetamido moiety could potentially be replaced with other acyl groups to modulate properties like solubility and metabolic stability.

Chemical Reactivity and Mechanistic Investigations of 2 Amino N 3 Acetamidophenyl Acetamide

Hydrolysis and Degradation Pathways of the Amide Linkage

The hydrolysis of amides, particularly under alkaline conditions, proceeds through a mechanism involving the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. researchgate.net The breakdown of this intermediate can either regenerate the starting amide or proceed to form a carboxylate and an amine, with the latter pathway being thermodynamically favored in many cases. researchgate.net For secondary and tertiary amides, using sodium hydroxide in a mixed solvent system like methanol/dichloromethane (B109758) can facilitate hydrolysis under milder, non-aqueous conditions compared to traditional vigorous methods. researchgate.net

Enzymatic degradation is another relevant pathway, as the amide bonds in the molecule are analogous to peptide bonds found in poly(α-amino acid)s. nih.govresearchgate.net Enzymes such as elastase, a type of proteinase, are known to catalyze the hydrolysis of polypeptide backbones. nih.govresearchgate.net The specificity of such enzymes, for instance, elastase's preference for cleaving peptide chains at L-alanine residues, suggests that the degradation of 2-Amino-N-(3-acetamidophenyl)acetamide could be influenced by specific enzyme systems in a biological environment. nih.gov

Degradation can also be initiated through advanced oxidation processes (AOPs), as seen with the structurally similar compound acetaminophen. nih.govresearchgate.net In these processes, radical attack can lead to the cleavage of the amide bond, yielding products like 4-aminophenol (B1666318) and acetamide (B32628). nih.gov

Table 1: Proposed Hydrolysis Products of this compound

| Amide Linkage | Hydrolysis Condition | Potential Products |

|---|---|---|

| Aliphatic Amide | Acidic/Basic | 3-Aminoacetanilide, Glycine (B1666218) |

| Aromatic Amide | Acidic/Basic | N-(3-aminophenyl)glycinamide, Acetic Acid |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Aliphatic Moieties

The chemical structure of this compound contains several sites amenable to both electrophilic and nucleophilic substitution reactions.

Aliphatic Moiety: The aliphatic portion of the molecule, the 2-aminoacetamide group, is particularly reactive. The primary amino group (-NH₂) is a potent nucleophile and can participate in reactions such as acylation. cymitquimica.comorganic-chemistry.org For instance, it can react with acylating reagents like acetic anhydride (B1165640) in the presence of a catalyst. organic-chemistry.org Furthermore, N-substituted chloroacetamides, which are structurally analogous to the chloro-precursor of the title compound, readily undergo nucleophilic substitution where the chlorine atom is displaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This highlights the potential for the primary amino group of this compound to be substituted or to act as a nucleophile itself in various synthetic transformations.

Aromatic Moiety: The phenyl ring is activated towards electrophilic substitution by the presence of two activating groups: the amino group (from the 3-aminoacetanilide precursor) and the acetamido group. Both are ortho-, para-directing groups. The positions ortho and para to the acetamido group and ortho to the amino group are the most likely sites for electrophilic attack. Aromatic amines are known to be basic and can react with a range of electrophiles. echemi.com

Conversely, the molecule can also undergo nucleophilic reactions. The primary amino group on the aliphatic chain can act as a nucleophile, for example, in reactions with compounds like bromoacetamide. researchgate.net

Table 2: Potential Substitution Reactions

| Moiety | Reaction Type | Reagent/Condition | Potential Outcome |

|---|---|---|---|

| Aliphatic Amino Group | Nucleophilic Acylation | Acetic Anhydride | N-acetylation of the primary amine |

| Aromatic Ring | Electrophilic Substitution | Halogen/Lewis Acid | Halogenation of the phenyl ring |

Redox Chemistry and Susceptibility to Oxidation/Reduction

The redox behavior of this compound is largely dictated by the phenylenediamine core and the acetamido group.

Oxidation: The compound is susceptible to oxidation, particularly at the aromatic ring. Studies on acetaminophen, which shares the N-acetylated aromatic amine structure, provide significant insight. nih.govrsc.org Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can lead to the hydroxylation of the aromatic ring. nih.govresearchgate.net This can result in the formation of various hydroxylated derivatives. nih.gov Further oxidation can lead to the formation of quinone-like structures, such as 1,4-benzoquinone, and eventual ring-opening to form smaller carboxylic acids like oxalic acid and formic acid. nih.govresearchgate.net

Reduction: The synthesis of the precursor, 3-aminoacetanilide, can be achieved through the reduction of m-nitroacetanilide, demonstrating that the aromatic system can undergo reduction. wikipedia.org While the existing functional groups in this compound are not easily reduced under standard conditions, specific reagents could potentially target the amide functionalities. For example, some transition-metal-free catalytic protocols using hydrosilanes can selectively reduce the C-O bond in amides. organic-chemistry.org

Table 3: Redox Reaction Summary

| Reaction Type | Reagent/Process | Affected Moiety | Key Products/Changes |

|---|---|---|---|

| Oxidation | Advanced Oxidation Process (AOPs) | Aromatic Ring | Hydroxylated derivatives, Quinones, Ring-opened products nih.govresearchgate.net |

| Reduction | Catalytic Hydrogenation (of precursor) | Nitro group on precursor | Conversion of nitro to amino group wikipedia.org |

Complexation and Chelation Properties with Metal Ions

The presence of multiple donor atoms (nitrogen and oxygen) in this compound imparts significant potential for it to act as a ligand in coordination chemistry, forming complexes with various metal ions.

The 2-aminoacetamide portion of the molecule is structurally similar to a simple peptide, diglycine. Peptides are well-known for their ability to form stable complexes with metal ions like Cu(II) and Ni(II). mdpi.com Coordination typically begins at the N-terminal amino nitrogen and the adjacent carbonyl oxygen, forming a stable five-membered chelate ring. mdpi.comwikipedia.org

Furthermore, the acetamido group on the phenyl ring can also participate in metal binding. In studies involving N-(4-hydroxyphenyl) acetamide (paracetamol), it was found to form a complex with Fe(III) ions. openaccessjournals.com Spectroscopic analysis indicated that coordination occurs through the nitrogen atom of the amide (-NH) group and the oxygen atom of the deprotonated hydroxyl group. openaccessjournals.com By analogy, the acetamido group of this compound, likely after deprotonation of the amide nitrogen under appropriate pH conditions, could coordinate with metal ions. The carbonyl oxygen of this group also presents a potential coordination site.

The combination of the terminal amino group, the adjacent amide group, and the second acetamido group provides multiple potential chelation modes. For example, transition metal amino acid complexes commonly feature bidentate N,O coordination that forms a five-membered ring. wikipedia.org Given the structure of the title compound, it could potentially act as a bidentate or even a tridentate ligand, depending on the metal ion and reaction conditions.

Table 4: Potential Metal Ion Coordination Sites

| Functional Group | Donor Atom(s) | Potential Chelation Mode |

|---|---|---|

| 2-Aminoacetamide | Amino Nitrogen, Amide Oxygen | Bidentate (N,O) mdpi.comwikipedia.org |

| 3-Acetamidophenyl | Amide Nitrogen, Amide Oxygen | Bidentate (N,O) (analogous to openaccessjournals.com) |

Computational and Theoretical Studies of 2 Amino N 3 Acetamidophenyl Acetamide

Quantum Chemical Calculations: Electronic Structure, HOMO-LUMO Analysis, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. While specific DFT studies on 2-Amino-N-(3-acetamidophenyl)acetamide are not prominent in the reviewed literature, the methodologies are well-established. For instance, studies on other acetamide (B32628) derivatives utilize DFT to optimize the molecular geometry and calculate electronic properties. chemprob.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. chemprob.org

Table 1: Representative Quantum Chemical Parameters for Acetamide Derivatives (Illustrative) Note: This data is for related compounds, not this compound, and serves to illustrate the outputs of quantum chemical calculations.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 |

| Electronegativity (χ) | Tendency to attract electrons | 3.0 to 4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |

Conformational Analysis and Molecular Flexibility

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis involves identifying the stable low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, numerous conformers can exist.

Molecular Docking Simulations for Ligand-Target Interactions (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is instrumental in structure-based drug design and in understanding molecular recognition.

In a typical non-clinical docking study, the 3D structure of the ligand, this compound, would be computationally docked into the active site of a target protein. The simulation predicts the binding affinity (often as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While docking studies specifically involving this compound are not detailed in the available literature, research on analogous acetamide derivatives shows their potential to interact with various biological targets. For example, derivatives have been docked against enzymes like prostaglandin (B15479496) synthetase-2 (COX-II) and monoamine oxidase A (MAO-A). chemprob.orgresearchgate.net These studies reveal that the acetamide moiety often participates in crucial hydrogen bonding with amino acid residues in the target's active site. researchgate.net

Molecular Dynamics Simulations: Stability and Dynamic Behavior in Simulated Environments

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. An MD simulation calculates the motion of atoms over time by applying the laws of classical mechanics. This allows for the observation of conformational changes, the stability of ligand-protein complexes, and the influence of the solvent.

For this compound, an MD simulation could be used to study its dynamic behavior in an aqueous solution, revealing how it interacts with water molecules and its conformational fluctuations. When a ligand is docked to a protein, MD simulations are often performed on the resulting complex. These simulations can assess the stability of the predicted binding pose over time (e.g., over nanoseconds). A stable complex is indicated by a low root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. Such simulations have been used to confirm the stability of other acetamide derivatives in the active sites of enzymes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods can predict spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a predicted spectrum can be generated. This is highly valuable for structural elucidation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting predicted Infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., N-H, C=O, C-N). Comparing the computed frequencies with experimental IR data helps to confirm the presence of key functional groups. chemprob.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculation yields the wavelength of maximum absorption (λmax) and the oscillator strength, which can be correlated with experimental UV-Vis spectra. chemprob.org

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative for Acetamide Derivatives) Note: This table illustrates the correlation between theoretical predictions and experimental data for similar compounds, as specific data for this compound is not available.

| Spectroscopic Technique | Parameter | Typical Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | C=O Stretch (cm-1) | ~1680-1720 | ~1650-1690 |

| IR | N-H Stretch (cm-1) | ~3300-3500 | ~3250-3450 |

| UV-Vis | λmax (nm) | ~250-290 | ~260-300 |

| 1H NMR | -NH Proton (ppm) | Varies widely | ~8.0-10.0 |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map that defines the space a molecule occupies in a crystal, and it is colored according to the types and closeness of intermolecular contacts.

Biological Interactions and Mechanistic Studies of 2 Amino N 3 Acetamidophenyl Acetamide Excluding Clinical Data

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

There is no specific information available in the reviewed literature regarding the in vitro enzyme inhibition or activation mechanisms of 2-Amino-N-(3-acetamidophenyl)acetamide.

Specific Enzyme Targets and Kinetic Analysis

No studies were identified that detail specific enzyme targets for this compound or provide a kinetic analysis of its potential inhibitory or activating effects. Research on other acetamide (B32628) derivatives has explored their potential as enzyme inhibitors, for instance, against urease and heme oxygenase-1, often including kinetic studies to determine the mode of inhibition. nih.govsemanticscholar.org However, this information is not directly applicable to this compound.

Receptor Binding and Ligand Affinity Profiling (In Vitro Studies)

No in vitro receptor binding assays or ligand affinity profiles for this compound have been reported in the surveyed scientific literature. While related acetamide derivatives have been studied for their interaction with various receptors, this information cannot be extrapolated to the specific compound .

Cell-Based Assays for Target Engagement and Pathway Modulation (In Vitro Cellular Models)

Information regarding cell-based assays to determine target engagement and pathway modulation for this compound is not available in the public domain. While studies on other novel acetamide derivatives have utilized cell-based assays to investigate activities such as antiproliferative effects, similar research on this compound has not been found. nih.govnih.gov

Antimicrobial Activity and Proposed Mechanisms of Action (In Vitro Studies)

There are no specific in vitro studies detailing the antimicrobial activity and the proposed mechanisms of action for this compound. The broader class of acetamide derivatives has been a subject of interest in the search for new antimicrobial agents. irejournals.comirejournals.comnih.govnih.gov For instance, various 2-amino-N-phenylacetamide derivatives have been synthesized and tested against several bacterial strains, demonstrating a range of activities. irejournals.comirejournals.com Additionally, some chloro-N-phenyl acetamide derivatives have shown antibacterial and antifungal potential. neliti.com However, these findings are not specific to this compound.

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro Studies)

No specific in vitro studies on the antioxidant activity or radical scavenging mechanisms of this compound could be identified in the available literature. Research has been conducted on the antioxidant properties of various other acetamide derivatives. nih.govnih.gov These studies often employ assays such as the ABTS radical scavenging method to evaluate the antioxidant potential of newly synthesized compounds. nih.gov However, data for this compound is absent.

Interactions with Biomolecular Components (e.g., DNA, RNA, Lipids) at a Molecular Level

There is currently no publicly available research that specifically investigates the molecular interactions between this compound and biomolecular components such as DNA, RNA, or lipids. While studies on other acetanilide (B955) derivatives exist, their findings cannot be directly extrapolated to this specific compound. For instance, research on different classes of molecules has shown that amino acids can interact with DNA, with acidic amino acids potentially weakening the double helix and basic amino acids strengthening it. nih.gov However, without direct experimental evidence, the nature of any potential binding or interaction of this compound with these macromolecules remains unknown.

Influence on Cellular Processes and Pathways (non-clinical cellular models)

No specific studies on the influence of this compound on cellular processes and pathways in non-clinical models were identified. Research on broader categories of related compounds, such as N-phenylacetamide and acetanilide derivatives, has indicated a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.net For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate cancer cell lines. nih.gov Similarly, some hydantoin (B18101) acetanilide derivatives have been shown to induce apoptosis in non-small cell lung cancer cell lines and inhibit the EGFR signaling pathway. nih.gov Another related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, was found to induce both apoptosis and autophagy in cancer cell models. nih.gov

Despite these findings for structurally related but distinct molecules, the specific effects of this compound on cellular functions such as cell cycle progression, apoptosis, signal transduction, or other cellular pathways have not been documented in the scientific literature. Therefore, no data tables or detailed research findings on its specific cellular or mechanistic activities can be provided.

Structure Activity Relationship Sar Studies of 2 Amino N 3 Acetamidophenyl Acetamide Analogues Non Clinical

Design and Synthesis of Analogues for SAR Elucidation

The exploration of the structure-activity relationships (SAR) of 2-Amino-N-(3-acetamidophenyl)acetamide analogues necessitates the systematic design and synthesis of a diverse library of related compounds. The design strategy often involves modifying specific subunits of a lead compound to probe their influence on biological activity. For instance, in the development of 2-aryl-2-(pyridin-2-yl)acetamide anticonvulsants, the scaffold was divided into three key subunits for systematic modification. bris.ac.uk This included varying the substitution patterns on the benzene (B151609) ring, replacing it with bioisosteres like pyridine, or using larger aromatic systems such as naphthalene. bris.ac.uk

Synthetic strategies are chosen to facilitate the efficient creation of these analogue libraries. For peptide-based analogues, such as derivatives of Sansalvamide A, both solution-phase and solid-phase protocols have been developed to produce significant quantities of material for testing. nih.gov The solid-phase approach, utilizing a preloaded chlorotrityl resin and sequential coupling and deprotection of Fmoc-protected amino acids, allows for rapid library expansion. nih.gov For other acetamide (B32628) derivatives, established chemical reactions are adapted. The Schotten-Baumann reaction has been employed for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org In other cases, multi-step pathways are required, such as the one-pot C-arylation of arylacetonitriles followed by hydrolysis to yield 2-aryl-2-pyridilacetamides. bris.ac.uk The chloroacetylation of aminophenols is another route to produce precursors for further derivatization. neliti.com These synthetic approaches allow for the introduction of diverse chemical moieties, such as alkyl, aryl, and heterocyclic groups, onto the core acetamide structure, enabling a thorough investigation of SAR. nih.gov

Identification of Key Structural Features for Desired Biological Interactions

Through the synthesis and evaluation of analogues, key structural features essential for biological activity are identified. The acetamide group itself is often a critical pharmacophore. In certain cyclooxygenase-II (COX-II) inhibitors, the nitrogen atom of the acetamide moiety is proposed to form hydrogen bonds with key amino acid residues like Trp 387 and Ser 353, indicating a strong interaction with the enzyme's active site. archivepp.com Similarly, for a class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide molecules with anticancer activity, the acetamide scaffold was identified as a core component for bioactivity. nih.gov

For more complex analogues, other features become dominant. In studies of Sansalvamide A derivatives, which are cyclic pentapeptides, the inclusion of two consecutive D-amino acids and an N-methyl moiety were determined to be the most important structural motifs for high potency. nih.gov These features are believed to lock the macrocycle into a single, bioactive conformation. nih.gov For certain triazole acetamide compounds, the presence of a 4-NH2SO2Ph and amide groups were deemed essential for high COX-2 selectivity. archivepp.com The hydroxyl and methylene (B1212753) groups attached to the 2-phenylchromen-4-one structure of flavonoid acetamide derivatives play a significant role in their antioxidant and bioavailability properties. mdpi.com This process of identifying essential functional groups and structural arrangements is fundamental to optimizing lead compounds.

Positional and Substituent Effects on Biological Activity and Selectivity

The position and nature of substituents on the core structure of this compound analogues can dramatically influence their biological activity and selectivity. SAR studies systematically explore these effects by introducing a variety of functional groups at different positions on the molecular scaffold.

For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR trends clearly indicated that the highest activity was found in unsubstituted phenyl derivatives or in compounds with substituents at the ortho- and meta- positions of the phenyl ring. bris.ac.uk A similar observation was made for aromatic ring-substituted ketamine esters, where 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

The nature of the substituent is equally critical. In the development of pyrazolopyrimidine ligands for the translocator protein (TSPO), N,N-disubstitutions on the terminal acetamide were explored. nih.gov A heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, yielding a ligand with picomolar activity, whereas substituting both positions with larger benzyl (B1604629) groups significantly decreased binding affinity. nih.gov For triazole acetamide compounds targeting COX-II, inhibitory potency and selectivity were found to be highly dependent on the size and nature of the substituents attached at the C-3 and C-4 positions of the triazole ring. archivepp.com

The following table summarizes key findings on positional and substituent effects from various studies on acetamide analogues.

| Analogue Class | Target/Activity | Positional/Substituent Findings | Source |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Anticonvulsant | Unsubstituted phenyl or ortho-/meta- substitutions on the phenyl ring result in the highest activity. | bris.ac.uk |

| Substituted Ketamine Esters | Anesthetic/Analgesic | 2- and 3-substituted compounds are generally more active than 4-substituted compounds. | mdpi.com |

| N-Acetamide Substituted Pyrazolopyrimidines | TSPO Ligands | A phenyl-ethyl substitution on the acetamide nitrogen is highly favorable for binding affinity. | nih.gov |

| N-Acetamide Substituted Pyrazolopyrimidines | TSPO Ligands | Homologation to two benzyl groups on the acetamide nitrogen significantly decreases binding affinity. | nih.gov |

| 2-(benzothiazolylthio)acetamide derivatives | CCR3 Receptor Antagonists | Incorporation of substituents into the benzothiazole (B30560) and piperidine (B6355638) side chain led to potent and selective compounds. | nih.gov |

These studies demonstrate that subtle changes in substituent placement and properties can lead to significant variations in biological outcomes, guiding the rational design of more potent and selective molecules.

Stereochemical Effects on Activity and Binding

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity and binding affinity of acetamide analogues. Chiral centers within a molecule can lead to enantiomers or diastereomers that may interact differently with their biological targets, which are themselves chiral.

Furthermore, computational modeling techniques used in drug design, such as Quantitative Structure-Activity Relationship (QSAR) studies, often take stereoisomerism into account to build more accurate predictive models. nih.gov The differential activity between stereoisomers underscores the highly specific, three-dimensional nature of interactions between a drug molecule and its biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the study of this compound analogues, non-clinical QSAR models are developed to predict the activity of new molecules, understand the mechanistic basis of their action, and guide the design of more potent compounds before their synthesis. cu.edu.eg

Various QSAR methodologies are applied, ranging from 2D-QSAR, which uses descriptors calculated from the 2D representation of the molecule, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), which consider the 3D properties of the molecules. semanticscholar.org These models are built using a "training set" of compounds with known activities and validated using a "test set" to ensure their predictive power. sphinxsai.com

For instance, a 2D-QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 inhibitors identified key molecular descriptors that govern biological activity, including the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the number of rotatable bonds. sphinxsai.com A 3D-QSAR study on the same series generated a highly predictive model that provided insights into the favorable and unfavorable steric and electrostatic interactions with the target. sphinxsai.com Similarly, QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors used both multilinear regression (MLR) and artificial neural network (ANN) approaches to build robust predictive models. semanticscholar.org

The following table summarizes various QSAR studies performed on different classes of acetamide analogues.

| Analogue Class | Target/Activity | QSAR Method(s) | Key Findings / Descriptors | Source |

| N-(2-Aminophenyl)-Benzamide Derivatives | Histone Deacetylase 2 Inhibition | 2D-QSAR (GFA), 3D-QSAR (MFA) | Activity is influenced by LogP, MW, H-bond acceptors, and rotatable bonds. 3D model showed good predictive value (r²_pred = 0.845). | sphinxsai.com |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide Derivatives | Matrix Metalloproteinase (MMP) Inhibition | 2D-QSAR (MLR, BRANN) | 2D autocorrelation descriptors were used to build models that contain information about ligand specificity for MMP pockets. | nih.gov |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | Anti-Influenza A Virus | 2D-QSAR (GFA-MLR, GFA-ANN), 3D-QSAR (CoMFA, CoMSIA) | Developed statistically significant models for predicting anti-IAV responses. | semanticscholar.org |

| NSAID-Acetaminophen Conjugates | Anti-inflammatory | 2D-QSAR (CODESSA-Pro) | A statistically significant model (R² = 0.891) was obtained that validated the observed biological activity. | cu.edu.eg |

| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial | 2D-QSAR | Models based on molecular descriptors and biophysiochemical properties correlated with observed antimicrobial activity. | nih.gov |

These mechanistic, non-clinical models are invaluable tools in modern drug discovery, enabling a more rational and efficient approach to the optimization of lead compounds.

Applications of 2 Amino N 3 Acetamidophenyl Acetamide As a Chemical Probe or Research Tool

Development of Fluorescent or Isotopic Probes for Biochemical Research

There is no available scientific literature detailing the development or use of 2-Amino-N-(3-acetamidophenyl)acetamide as a scaffold for creating fluorescent or isotopic probes.

Fluorescent probes are molecules that can absorb and emit light, allowing researchers to visualize and track specific molecules, ions, or cellular processes. The development of such probes often involves modifying a core chemical structure to attach a fluorophore (a fluorescent chemical group) and a recognition element that specifically interacts with the target of interest. While various acetamide (B32628) and arylamine derivatives have been explored for these purposes, no studies have specifically reported the synthesis or application of a fluorescent probe based on this compound.

Similarly, isotopic probes, which contain heavy isotopes of elements like hydrogen (²H), carbon (¹³C), or nitrogen (¹⁵N), are used to trace the metabolic fate of molecules in biochemical pathways. There is no evidence in the literature of this compound being synthesized with isotopic labels for use in biochemical research.

Use in Affinity Chromatography and Target Identification/Validation

No research has been published that describes the use of this compound in affinity chromatography or for the purpose of target identification and validation.

Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture. This is achieved by immobilizing a ligand—a molecule that binds specifically to the target—onto a solid support. A solution containing the target is passed over this support, the target binds to the ligand, and all other components are washed away. The target can then be released and collected. For this compound to be used in this context, it would need to be functionalized and attached to a chromatography resin, and it would have to demonstrate specific binding to a biological target of interest. No such application has been documented.

Application as a Reporter Molecule in Biochemical Assays

There are no documented instances of this compound being employed as a reporter molecule in biochemical assays.

A reporter molecule is a compound that can be attached to another molecule of interest to signal its presence or quantity. Reporters generate a measurable signal, such as color, fluorescence, or radioactivity, which corresponds to the amount of the target molecule. While the core structure of this compound contains functional groups (amines, amides) that could potentially be modified for such purposes, no studies have reported its use as a reporter.

Integration into High-Throughput Screening Libraries for Target Discovery

While acetamide derivatives are common in chemical libraries, there is no specific information confirming the inclusion of this compound in high-throughput screening (HTS) libraries for target discovery.

High-throughput screening involves the automated testing of large numbers of diverse chemical compounds against a specific biological target to identify "hits"—compounds that modulate the target's activity. mdpi.com These libraries are curated collections of small molecules, which can range from thousands to millions of compounds, designed to cover a broad chemical space. chemrxiv.orgthermofisher.com Although the synthesis of various acetamide derivatives for biological evaluation is a common strategy in drug discovery, the specific presence and screening results for this compound within these large-scale libraries are not publicly documented. researchgate.netnih.gov

2 Amino N 3 Acetamidophenyl Acetamide As an Intermediate or Precursor in Complex Organic Synthesis

Synthesis of Peptidomimetics and Other Bioactive Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and better bioavailability. frontiersin.org The goal in designing peptidomimetics is often to replicate the three-dimensional conformation of a peptide that is crucial for its biological activity, such as binding to a receptor. nih.gov

The structure of 2-Amino-N-(3-acetamidophenyl)acetamide is inherently peptide-like, containing an N-substituted glycinamide (B1583983) moiety. This makes it an excellent starting point or intermediate for the synthesis of peptidomimetics. The terminal primary amino group serves as a key handle for elongation, allowing it to be coupled with other amino acids or carboxylic acid-containing fragments using standard peptide coupling techniques.

Furthermore, the acetamidophenyl ring can be considered a mimic of an amino acid side chain or a scaffold to orient other functional groups in a specific spatial arrangement. The modification of peptide backbones is a common strategy to create peptidomimetics, and incorporating a structure like this compound can introduce conformational constraints or new interaction points. nih.gov

This compound is also a precursor for other bioactive scaffolds. For instance, aminophenylthiazole-containing structures have shown significant activity against cancer cells. nih.gov The aminophenyl group within this compound could be chemically modified to form such heterocyclic systems, thereby generating novel bioactive agents. The combination of heterocycles with amino acid or peptide structures is a known strategy for developing pharmacologically active compounds. mdpi.com Research has demonstrated the synthesis of various bioactive acetamide (B32628) derivatives, including those with antiviral properties, highlighting the importance of the acetamide group in molecular scaffolds. nih.gov

Table 1: Research Findings on Bioactive Scaffolds and Peptidomimetics

| Finding | Research Focus | Potential Relevance to this compound |

|---|---|---|

| Discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A novel scaffold active against sensitive and resistant cancer cells. nih.gov | The 3-aminophenyl group is a core feature, suggesting its utility in synthesizing similar thiazole-based anticancer agents. |

| Synthesis of 2-(aminophenyl)benzothiazolyl amino acids | Combining heterocycles with amino acids to create pharmacologically active molecules. mdpi.com | The aminophenyl moiety can be used to synthesize benzothiazole (B30560) derivatives, merging peptide and heterocyclic chemistry. |

| Development of HBV capsid assembly inhibitors | A family of 2-amino-N-(pyridin-3-yl)acetamide derivatives showed antiviral activity. nih.gov | Highlights the potential of the amino-acetamide structure as a pharmacophore for antiviral agents. |

| Use of conformationally restricted building blocks | A key strategy in peptidomimetic design to control molecular shape and improve activity. nih.gov | The phenylacetamide core provides a semi-rigid scaffold to build upon, restricting conformational flexibility. |

Incorporation into Macrocyclic and Heterocyclic Systems

The synthesis of nitrogen-containing macrocycles and heterocycles is a major focus in organic and medicinal chemistry due to their presence in many natural products and pharmaceuticals. mdpi.comrsc.org Macrocyclization is a proven strategy for developing therapeutic peptides, as it can pre-organize the molecule into a bioactive conformation and increase resistance to degradation by proteases. nih.gov

This compound possesses the necessary functional groups to serve as a precursor for both heterocyclic and macrocyclic structures.

Heterocycle Synthesis: The primary amine is a nucleophilic center that can participate in cyclization reactions. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings like pyrimidines or benzodiazepines. The synthesis of heterocycles often involves the formation of new carbon-nitrogen bonds, and the amine in this compound is a prime reaction site for such transformations. rsc.org Furthermore, intramolecular reactions are possible. For instance, related 2-(alkylamino)acetamides have been shown to cyclize into morpholin-2-ones, a class of heterocycles. researchgate.net This suggests that derivatives of this compound could undergo similar intramolecular cyclizations to form novel heterocyclic systems.

Macrocycle Synthesis: The compound can be envisioned as a di-functional building block for macrocyclization. While it has a primary amine, the acetamido group can be hydrolyzed back to a primary amine, revealing a diamino species (N-(3-aminophenyl)-2-aminoacetamide). This resulting diamine can then be reacted with a dicarboxylic acid or a similar difunctional linker under high-dilution conditions to form a macrocyclic amide. mdpi.com Such macrocycles could constrain the geometry of the molecule, a strategy used to enhance binding affinity to biological targets. nih.gov The synthesis of novel amino ester and amide derivatives with multiple stereocenters is an area of active research, and this compound could serve as a foundational piece for such complex targets. nih.gov

Utility in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. It involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. frontiersin.org These initial hits are then optimized by growing the fragment or linking multiple fragments together to create a more potent, high-affinity ligand. nih.govbu.edu

This compound is an ideal candidate for FBDD, either as a potential fragment itself or as a product of a fragment-linking strategy.

Deconstruction into Fragments: The molecule can be conceptually deconstructed into smaller fragments:

3-Aminoacetanilide: This fragment presents an aromatic ring with hydrogen bond donors and acceptors.

Glycinamide (aminoacetamide): This is a simple, flexible fragment that can explore binding pockets and form key hydrogen bonds.

Fragment Linking/Growing: In an FBDD campaign, these individual fragments might be identified as binders to adjacent sub-pockets of a target protein. This compound represents a logical combination of these fragments, linking them via an amide bond. Conversely, if a fragment like 3-aminoacetanilide were identified as a hit, a medicinal chemist might "grow" the fragment by adding the glycinamide side chain to pick up additional interactions within the binding site, leading to the synthesis of the target compound. frontiersin.org This approach allows for the systematic exploration of chemical space around an initial fragment hit to improve potency and other pharmacological properties. nih.gov The utility of this approach relies on the principle that the binding energy of a larger ligand is approximately the sum of the binding energies of its constituent fragments. bu.edu

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 2-Amino-N-(3-acetamidophenyl)acetamide (C₁₀H₁₃N₃O₂), HRMS would be used to verify its exact mass, lending strong support to its proposed identity.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural confirmation. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the labile amide bonds, leading to predictable neutral losses and the formation of characteristic fragment ions that can be pieced together to confirm the molecular structure.

| Ion Type | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 208.10805 | C₁₀H₁₄N₃O₂⁺ | Protonated parent molecule. Its accurate mass confirms the elemental composition. |

| Fragment 1 | 151.09170 | C₈H₁₁N₂O⁺ | Resulting from the loss of the glycinamide (B1583983) moiety (NH₂CH₂CO). |

| Fragment 2 | 149.07604 | C₈H₉N₂O⁺ | Resulting from the loss of the acetamide (B32628) group (CH₃CONH). |

| Fragment 3 | 109.07059 | C₆H₉N₂⁺ | Further fragmentation involving the loss of carbonyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment, number, and connectivity of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the two different amide (N-H) protons, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. The splitting patterns and integration of these signals would confirm the arrangement of these groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the amide groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively establish the connectivity between atoms, confirming the final structure.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Amide NH | ~9.9 | Singlet | 1H | -NH-CO-CH₂- |

| Amide NH | ~9.8 | Singlet | 1H | -NH-CO-CH₃ |

| Aromatic CH | ~7.8 | Singlet | 1H | Proton between two N-substituents |

| Aromatic CH | ~7.3-7.5 | Multiplet | 2H | Remaining aromatic protons |

| Aromatic CH | ~7.1 | Multiplet | 1H | Remaining aromatic protons |

| Methylene CH₂ | ~3.7 | Singlet | 2H | -CO-CH₂-NH₂ |

| Primary Amine NH₂ | ~3.3 | Broad Singlet | 2H | -CH₂-NH₂ |

| Methyl CH₃ | ~2.0 | Singlet | 3H | -CO-CH₃ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive solid-state structure. This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined, confirming bond lengths, bond angles, and torsional angles. For derivatives of acetamide, this method has been used for unambiguous structural determination.

For this compound, a crystal structure would not only confirm the molecular connectivity but also reveal the conformation adopted in the solid state. Crucially, it would provide detailed information on intermolecular interactions, particularly the hydrogen-bonding network formed by the multiple N-H donor and C=O acceptor sites within the molecule.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the structure. |

| Bond Lengths & Angles | Definitive measurement of all covalent bond distances and angles. |

| Intermolecular Interactions | Details of hydrogen bonds (donor-acceptor distances and angles) and other non-covalent packing forces. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an appropriate buffer, would be developed. Purity is assessed by detecting any impurity peaks in the chromatogram, and the purity percentage can be calculated based on the relative peak areas. For quantification, a calibration curve is constructed by analyzing known concentrations of a pure reference standard.

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC would be challenging. However, analysis could be performed following a derivatization step to convert the polar N-H groups into less polar, more volatile moieties, a common strategy for analyzing amino acids and related compounds by GC.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or other modifier) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~240 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For the target compound, IR spectroscopy would confirm the presence of N-H bonds (from the amine and amides), C=O bonds (from the two distinct amide groups), aromatic C=C and C-H bonds, and C-N bonds.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in this compound, give rise to characteristic absorptions. The spectrum would be expected to show strong π→π* transitions associated with the phenyl ring and weaker n→π* transitions associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups.

| Technique | Predicted Absorption | Functional Group / Transition |

|---|---|---|

| IR Spectroscopy | 3400-3200 cm⁻¹ | N-H stretching (Amine and Amides) |

| 3100-3000 cm⁻¹ | Aromatic C-H stretching | |

| ~1680 cm⁻¹ | C=O stretching (Aryl Amide) | |

| ~1650 cm⁻¹ | C=O stretching (Alkyl Amide) | |

| 1600, 1475 cm⁻¹ | Aromatic C=C stretching | |

| UV-Vis Spectroscopy | ~240-250 nm | π→π* transition (Aromatic ring) |

| >270 nm | n→π* transition (Carbonyl groups) |

Future Research Directions and Emerging Paradigms for 2 Amino N 3 Acetamidophenyl Acetamide

Exploration of Unconventional Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

The synthesis of novel compounds is a cornerstone of drug discovery. While traditional synthetic methods for acetamide (B32628) derivatives are well-established, unconventional methodologies like electrochemistry and photoredox catalysis offer potential advantages in terms of efficiency, sustainability, and the ability to create unique chemical structures.

Electrochemistry: Electrochemical synthesis utilizes electrical current to drive chemical reactions. For a molecule like 2-Amino-N-(3-acetamidophenyl)acetamide, electrochemical methods could potentially be explored for the formation of the amide bonds or for modifications to the aromatic rings. researchgate.netnih.gov This approach can often be performed at room temperature and pressure, reducing the need for harsh reagents and high energy input. researchgate.net

Photoredox Catalysis: This technique uses visible light to initiate chemical transformations, often with high specificity and control. tue.nlresearchgate.net For the synthesis of this compound or its derivatives, photoredox catalysis could enable novel carbon-carbon or carbon-nitrogen bond formations that are difficult to achieve with traditional methods. tue.nl This could lead to a library of related compounds for further study.

Discovery of Novel Biological Targets and Mechanistic Pathways

Given the lack of data on the biological activity of this compound, a primary area of future research would be to identify its potential molecular targets within the body.

High-throughput screening (HTS) of the compound against a panel of known biological targets, such as enzymes and receptors, would be a starting point. Based on the general structure of acetamides, potential targets could include histone deacetylases (HDACs) or other enzymes involved in cellular signaling. nih.gov For instance, certain 2-aminobenzamide (B116534) derivatives have been identified as HDAC inhibitors. nih.gov Further research could investigate if this compound shares this activity.

Once a potential target is identified, detailed mechanistic studies would be necessary to understand how the compound interacts with the target at a molecular level and what downstream effects this interaction has on cellular pathways.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets and the prediction of compound properties. nih.govsmums.ac.ir

Predictive Modeling: If a sufficient number of analogs of this compound were synthesized and their biological activities measured, machine learning models could be trained to predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net This would allow researchers to prioritize the synthesis of the most promising compounds.

De Novo Design: Advanced AI algorithms can even design entirely new molecules with desired properties. By providing the algorithm with information about a specific biological target, it could generate novel structures, potentially including derivatives of this compound, that are predicted to be potent and selective. nih.gov

Development of Advanced Bioanalytical Tools and Imaging Probes

To study the behavior of this compound in biological systems, advanced bioanalytical tools and imaging probes would need to be developed.

Bioanalytical Methods: Sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the compound in biological samples (e.g., blood, tissues). This would be crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion).

Imaging Probes: By attaching a fluorescent dye or a positron-emitting isotope to this compound, it could be converted into an imaging probe. nih.gov This would allow for the visualization of the compound's distribution in living cells or whole organisms, providing valuable information about which tissues and organs it accumulates in and whether it reaches its intended biological target. nih.gov

Role in Mechanistic Understanding of Disease States (at a molecular level, non-clinical)

Should this compound be found to have a specific biological activity, it could serve as a valuable tool for understanding the molecular mechanisms of diseases. For example, if it is found to inhibit a particular enzyme, it could be used in non-clinical studies to probe the role of that enzyme in a specific disease process. This type of research helps to validate new drug targets and provides a deeper understanding of the underlying biology of various pathologies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-N-(3-acetamidophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves refluxing 6-methylpyridin-2-amine with ethyl glycinate in ethanol for 4 hours under controlled heating (80–90°C) to ensure complete amide bond formation . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~80°C) |

| Reaction Time | 4 hours |

| Monitoring reaction progress via TLC or HPLC is critical to optimize yield (>75%) and minimize byproducts. |

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm amine (-NH), acetamide (-CO-NH-), and aromatic proton environments. For example, the acetamide carbonyl signal typically appears at ~168–170 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS (m/z calculated for CHNO: 230.0930) validates molecular weight .

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation (evidenced by safety data for structurally similar acetamides) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound?

- Methodological Answer : SHELXL refines crystal structures by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For example:

- Hydrogen Bonding : Intramolecular N-H···O interactions (e.g., bond length: 2.89 Å) stabilize the acetamide moiety .

- Twinning Analysis : SHELXD identifies pseudo-merohedral twinning in monoclinic crystals (space group P2/c) using intensity statistics .

- Validation : R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc residuals) ensure structural accuracy .

Q. What strategies validate molecular docking results for this compound’s biological activity?

- Methodological Answer :

- Docking Protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings. Optimize parameters:

| Parameter | Value |

|---|---|

| Grid Size | 60 × 60 × 60 Å |

| Exhaustiveness | 8 |

- Experimental Validation : Compare docking scores (e.g., binding affinity ≤ -7.0 kcal/mol) with in vitro assays (e.g., IC ≤ 10 μM for kinase inhibition) .

- Statistical Analysis : Apply bootstrapping to assess pose reproducibility (≥80% cluster similarity) .

Q. How can researchers reconcile contradictory data on this compound’s biological activity across studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., cell line specificity, incubation time). For instance, antitumor activity in HeLa cells (IC = 5 μM) may differ from MCF-7 cells (IC > 20 μM) due to receptor expression variability .

- Structural Confounders : Compare substituent effects. For example, ethyl vs. methyl groups on the thiophene ring alter steric hindrance and binding kinetics .

- Meta-Analysis : Use tools like RevMan to aggregate data and calculate heterogeneity indices (I > 50% indicates significant variability) .

Data Contradiction Analysis

Example : Discrepancies in reported IC values for kinase inhibition.

- Root Cause : Differences in ATP concentrations (1 mM vs. 100 μM) during enzymatic assays skew results.

- Resolution : Normalize data using Z’-factor validation (≥0.5 indicates robust assays) and replicate under standardized ATP conditions (e.g., 250 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.